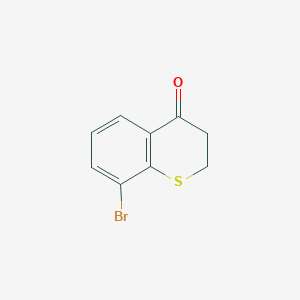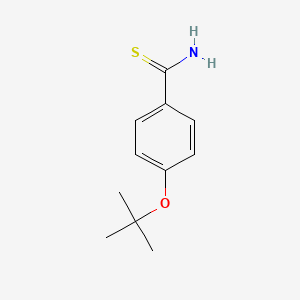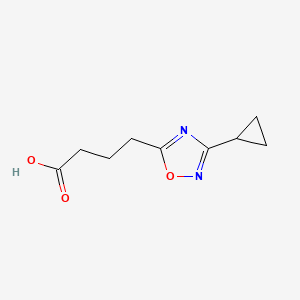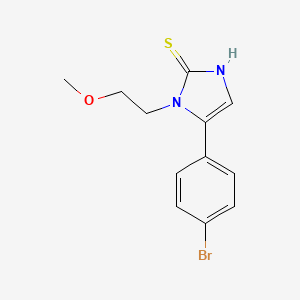
8-Bromothiochroman-4-one
説明
8-Bromothiochroman-4-one is a heterocyclic compound. It has the molecular formula C9H7BrOS . The average mass is 243.120 Da and the monoisotopic mass is 241.940094 Da .
Synthesis Analysis
The synthesis of thiochromanone-based compounds, such as this compound, has been explored in various studies . Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond in the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
The reactivity of thiochromones like this compound is relatively low due to the greater aromaticity of the thiopyrone ring . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .科学的研究の応用
1. Chemical Synthesis and Molecular Structure Studies
8-Bromothiochroman-4-one has been studied in the context of chemical synthesis and molecular structure analysis. The compound undergoes ring contraction under certain conditions, which has been a subject of interest in chemical research. For instance, the reaction of 3-bromothiochroman-4-one with sodium acetate in acetic acid leads to the formation of dimeric spirothioindoxyl and subsequently "vinylenethioindigo" upon further reactions (Cox, Mackenzie, & Thomson, 1981). Moreover, the study of ring contractions of thiochroman-4-ones and thiochromen-4-ones, which include 3-bromothiochroman-4-one, has revealed insights into the formation of various chemical structures like thioindigo and thioindirubin, expanding the understanding of these compound's reactivity and structural transformations (Mackenzie & Thomson, 1982).
2. DNA Radiosensitization for Cancer Therapy
This compound, specifically its derivative 8-bromoadenine (8BrA), is explored as a potential DNA radiosensitizer for cancer radiation therapy. Its interaction with low-energy electrons, which are generated during the radiation damage of DNA in cancer radiation therapy, makes it a candidate for enhancing the effectiveness of this treatment. Studies have demonstrated the stability of the parent anion of 8BrA formed by electron attachment, providing insights into the potential application of such compounds in therapeutic contexts (Schürmann et al., 2017).
3. Investigation of Nucleic Acid Structures
This compound derivatives like 8-bromodeoxyguanosine (8-Br-dG) have been used as modifications to probe nucleic acid structures. Such modifications can be directly sensitive to specific molecular angles, making them useful in studying the conformation of glycosidic bonds in unusual nucleic acid structures (Dias, Battiste, & Williamson, 1994).
4. Understanding DNA Damage Mechanisms
Research involving this compound derivatives has contributed to understanding the mechanisms of DNA damage. Studies on the one-electron attachment reaction of DNA modified by 8-bromo-2'-deoxyguanosine have provided insights into the structural dependence and reactivity of purine bases in different DNA forms. This kind of research is crucial for comprehending the processes that underlie mutagenesis and carcinogenesis (Kimura, Kawai, Tojo, & Majima, 2004).
作用機序
Target of Action
This compound is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry
Mode of Action
It’s known that chromanone derivatives exhibit a wide range of pharmacological activities . The specific interactions of 8-Bromothiochroman-4-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Chromanone derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
It’s known that chromanone derivatives exhibit a wide range of pharmacological activities
生化学分析
Biochemical Properties
8-Bromothiochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound has shown potential as an inhibitor of certain kinases, which are crucial in cell signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis through the generation of reactive oxygen species (ROS) . This compound also affects gene expression by modulating transcription factors involved in cell proliferation and survival . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their structure and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression . These temporal effects are essential considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown beneficial effects, such as reduced tumor growth and improved antioxidant defenses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to inhibit the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, leading to altered metabolic flux and reduced ATP production . Additionally, this compound can affect metabolite levels by modulating the activity of enzymes involved in the biosynthesis and degradation of essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an essential aspect of its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria . Its presence in these compartments can influence various cellular processes, such as energy production and oxidative stress responses . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further modulating its activity and function .
特性
IUPAC Name |
8-bromo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENLCBPDEOSXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)
![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)
amine](/img/structure/B1438581.png)

![2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide](/img/structure/B1438585.png)

![2-[(3-Phenylpropyl)sulfonyl]benzoic acid](/img/structure/B1438587.png)



![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)
![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)
![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)

